molecular formula C19H18N4O4 B13394855 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B13394855
M. Wt: 366.4 g/mol
InChI Key: LLJMYBCJYQGZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) amino acid azides. These compounds are widely used in peptide synthesis due to their stability and reactivity. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions .

Preparation Methods

The synthesis of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves the following steps :

    Starting Material: The synthesis begins with the corresponding protected amino acid.

    Azidation: Sodium azide (NaN3) is used to introduce the azido group.

    Mixed Anhydride Method: This method involves the use of isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide.

    Acid Chloride Method: Alternatively, the acid chloride method can be used, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.

These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .

Chemical Reactions Analysis

3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes several types of chemical reactions :

    Substitution Reactions: The azido group can be substituted with various nucleophiles under mild conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.

    Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.

Common reagents used in these reactions include sodium azide, triphenylphosphine, and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific research applications :

    Peptide Synthesis: It is used as a coupling agent in the synthesis of peptides.

    Click Chemistry: The azido group makes it useful in bioorthogonal reactions for labeling and conjugation.

    Drug Development: It can be used in the development of new pharmaceuticals due to its reactivity and stability.

    Bioconjugation: It is used in the conjugation of biomolecules for various biological studies.

Comparison with Similar Compounds

3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be compared with other Fmoc amino acid azides :

The uniqueness of this compound lies in its azido group, which provides versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMYBCJYQGZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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